(4-Hydroxybutyl)-methylcarbamic acid benzyl ester
Overview
Description
(4-Hydroxybutyl)-methylcarbamic acid benzyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl ester group and a hydroxybutyl group attached to a carbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester typically involves the reaction of benzyl chloroformate with 4-hydroxybutylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-hydroxybutylamine attacks the carbonyl carbon of benzyl chloroformate, resulting in the formation of the desired carbamate ester. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxybutyl)-methylcarbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-carboxybutyl)-methylcarbamic acid benzyl ester.
Reduction: Formation of (4-hydroxybutyl)-methylcarbamic acid benzyl alcohol.
Substitution: Formation of various substituted carbamate esters depending on the nucleophile used.
Scientific Research Applications
(4-Hydroxybutyl)-methylcarbamic acid benzyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group may facilitate binding to active sites, while the benzyl ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxybutyl)-methylcarbamic acid ethyl ester
- (4-Hydroxybutyl)-methylcarbamic acid propyl ester
- (4-Hydroxybutyl)-methylcarbamic acid butyl ester
Uniqueness
(4-Hydroxybutyl)-methylcarbamic acid benzyl ester is unique due to its specific structural features, such as the presence of a benzyl ester group, which can influence its reactivity and interactions with biological targets. Compared to similar compounds with different ester groups, it may exhibit distinct physicochemical properties and biological activities.
Properties
IUPAC Name |
benzyl N-(4-hydroxybutyl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-14(9-5-6-10-15)13(16)17-11-12-7-3-2-4-8-12/h2-4,7-8,15H,5-6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKLOOPAWNEWQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCO)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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